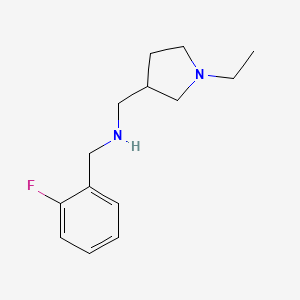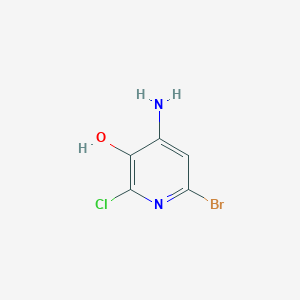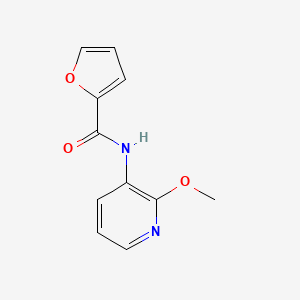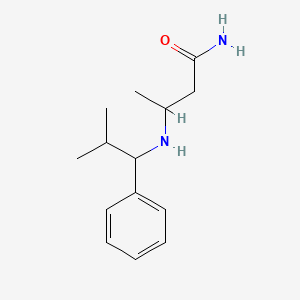
n-(3-Cyanophenyl)tetrahydro-2h-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(3-Cyanophenyl)tetrahydro-2h-pyran-4-carboxamide: is an organic compound with the molecular formula C13H14N2O2. This compound is characterized by a tetrahydropyran ring attached to a carboxamide group and a cyanophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Cyanophenyl)tetrahydro-2h-pyran-4-carboxamide typically involves the reaction of 3-cyanophenylamine with tetrahydro-2H-pyran-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: n-(3-Cyanophenyl)tetrahydro-2h-pyran-4-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: n-(3-Cyanophenyl)tetrahydro-2h-pyran-4-carboxamide is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the binding mechanisms of similar molecules .
Medicine: It is being investigated for its potential use in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the development of new catalysts and polymers .
Mecanismo De Acción
The mechanism of action of n-(3-Cyanophenyl)tetrahydro-2h-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
- n-(3-Cyanophenyl)tetrahydro-2h-pyran-4-ylamine
- n-(3-Cyanophenyl)tetrahydro-2h-pyran-4-ylmethanol
- n-(3-Cyanophenyl)tetrahydro-2h-pyran-4-ylcarboxylic acid
Comparison: n-(3-Cyanophenyl)tetrahydro-2h-pyran-4-carboxamide is unique due to its carboxamide functional group, which imparts distinct chemical properties compared to its analogs. The presence of the carboxamide group enhances its ability to form hydrogen bonds, making it a more effective ligand in biological systems. Additionally, the compound’s stability and reactivity make it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C13H14N2O2 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
N-(3-cyanophenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C13H14N2O2/c14-9-10-2-1-3-12(8-10)15-13(16)11-4-6-17-7-5-11/h1-3,8,11H,4-7H2,(H,15,16) |
Clave InChI |
SPZPETAPHJUXDZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C(=O)NC2=CC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


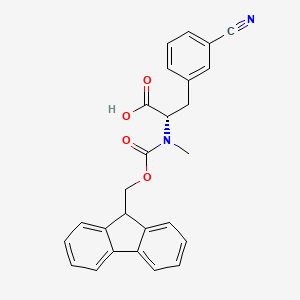

![5-Azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B14899306.png)
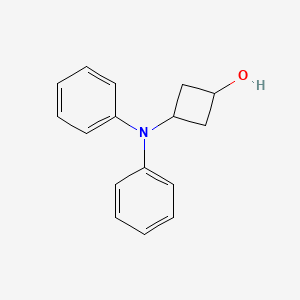
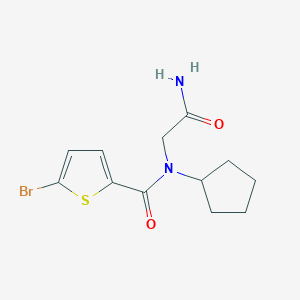
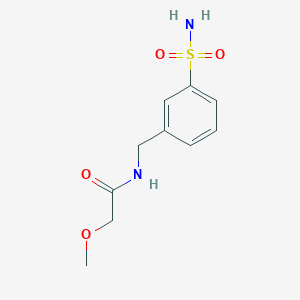
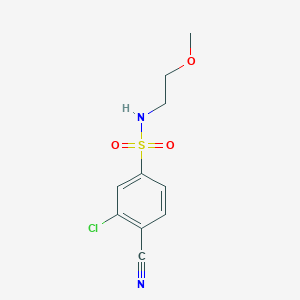
![(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine](/img/structure/B14899344.png)
